molecular formula C16H18N4O2 B3316957 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide CAS No. 955618-82-3

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Cat. No. B3316957
CAS RN: 955618-82-3
M. Wt: 298.34 g/mol
InChI Key: UCZTXYLGWPQMIS-UHFFFAOYSA-N
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Description

The compound “2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of a methyl group on the oxadiazole ring and a propylacetamide group on the indole ring further adds to the complexity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and oxadiazole rings are aromatic, contributing to the compound’s stability. The electron-donating methyl group on the oxadiazole ring and the electron-withdrawing amide group on the indole ring could have significant effects on the compound’s reactivity .

Advantages and Limitations for Lab Experiments

One of the advantages of using MPX in lab experiments is its potency and selectivity towards GPR17. This allows for the specific activation of GPR17 without affecting other receptors. Additionally, MPX is a synthetic compound that can be easily synthesized and purified, which makes it a useful pharmacological tool. However, one of the limitations of using MPX in lab experiments is that its effects may vary depending on the cell type and experimental conditions. Therefore, it is important to carefully design experiments to ensure the reproducibility of results.

Future Directions

There are several future directions for the use of MPX in scientific research. One area of interest is the development of MPX-based therapies for neurological disorders such as multiple sclerosis and stroke. Additionally, MPX can be used to study the role of GPR17 in other physiological processes, such as immune function and cancer. Furthermore, the development of more potent and selective GPR17 agonists could lead to the discovery of novel therapeutic targets for various diseases.

Scientific Research Applications

MPX has been used in various scientific studies to investigate the role of GPR17 in different physiological processes. For instance, MPX has been used to study the effect of GPR17 activation on oligodendrocyte differentiation and myelination. MPX has also been used to investigate the role of GPR17 in neuroinflammation and neuroprotection. Additionally, MPX has been used to study the effect of GPR17 activation on the proliferation and differentiation of neural stem cells.

properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-13-7-5-4-6-12(13)9-14(20)16-19-18-11(2)22-16/h4-7,9H,3,8,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZTXYLGWPQMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
Reactant of Route 2
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2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
Reactant of Route 5
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

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